N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidinone intermediate.
Formation of the Ethanediamide Backbone: The final step involves the coupling of the chlorophenyl-thiazolidinone intermediate with an ethanediamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ethanediamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’,N’-dimethylurea: This compound shares the chlorophenyl group but has a different backbone structure.
N-(4-chlorophenyl)formamide: Similar in having the chlorophenyl group but differs in the functional groups attached to the phenyl ring.
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUDDCBOWLMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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